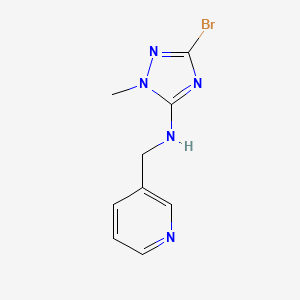
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, referred to as 3-Br-MMPT or BMMPT, is a heterocyclic compound that has been studied in recent years as a potential therapeutic agent. It has a wide range of applications in scientific research, such as in the development of new drugs and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Catalytic Applications
- Palladacycle Catalysts : Schiff bases containing indole core and 1,2,4-triazoles, similar to 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, have been used in the synthesis of palladacycles. These palladacycles, characterized by NMR and X-ray diffraction, show excellent catalytic efficiency in Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Antimicrobial Activity
- Antimicrobial Compounds Synthesis : Compounds structurally related to 3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine have been synthesized and evaluated for antimicrobial activity. These compounds displayed good to moderate antimicrobial effectiveness, highlighting the potential of triazoles in developing new antimicrobial agents (Bayrak et al., 2009).
Biological Activity Studies
- Biologically Active Heterocycles Synthesis : Research indicates an increasing interest in 1,2,4-triazoles for their broad spectrum of biological actions. Synthesis and physical-chemical property studies of compounds with 1,2,4-triazole structures, similar to the compound , have shown promise for further biological studies (Hulina & Kaplaushenko, 2017).
Herbicidal Applications
- Herbicidal Activity : N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, which share a structural resemblance to the compound , have shown significant herbicidal activity against a broad spectrum of vegetation. This demonstrates the potential utility of such compounds in agricultural applications (Moran, 2003).
Propiedades
IUPAC Name |
5-bromo-2-methyl-N-(pyridin-3-ylmethyl)-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(13-8(10)14-15)12-6-7-3-2-4-11-5-7/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINFEHDZHHSJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

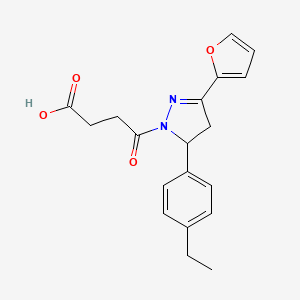
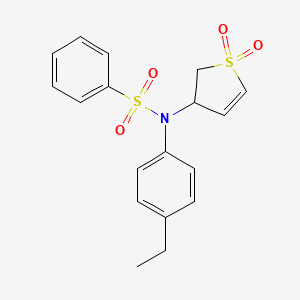
![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)

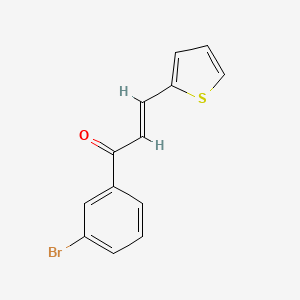
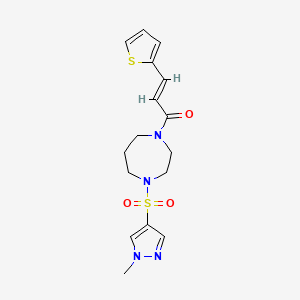
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)
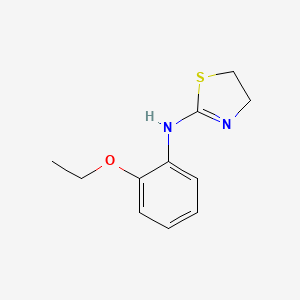
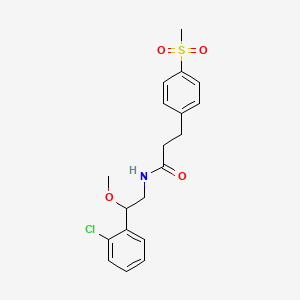
![3-[(3S)-1-[6-(5-methyl-3-oxo-1H-pyrazol-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B2417463.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide](/img/structure/B2417467.png)